N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (calculated) shows:
- A triplet at δ 1.02 ppm (CH₃, J = 7.3 Hz)
- A multiplet at δ 3.21 ppm (CH₂ adjacent to sulfonyl)
- Aromatic protons as doublets of doublets at δ 6.88–7.15 ppm (coupled with fluorine).
¹⁹F NMR signals appear at -118.4 ppm (F-2) and -122.1 ppm (F-4), reflecting electronic effects of the amino group.
Infrared (IR) and Raman Spectroscopic Features
IR peaks (theoretical):
- 3340 cm⁻¹ : N–H stretch (amino)
- 1325 cm⁻¹ and 1150 cm⁻¹ : asymmetric/symmetric S=O stretches
- 1580 cm⁻¹ : C–F vibrations.
Raman active modes include a strong band at 1605 cm⁻¹ (aromatic C=C) and 745 cm⁻¹ (ring breathing).
Table 2: Key vibrational assignments
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N–H) | 3340 | – | Amino stretch |
| νₐ(S=O) | 1325 | 1320 | Sulfonamide asymmetry |
| δ(C–F) | 670 | 680 | Fluorine bending |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 250.1 [M+H]⁺ . Major fragments include:
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations confirm the optimized geometry matches crystallographic data for analogous sulfonamides. The sulfonamide group’s electron-withdrawing effect reduces the phenyl ring’s electron density by 18% , polarizing C–F bonds.
Table 3: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.72 eV |
| LUMO Energy | -1.89 eV |
| Band Gap | 4.83 eV |
| Dipole Moment | 4.12 Debye |
Molecular Orbital Analysis and Electronic Properties
The HOMO is localized on the amino group and aromatic π-system, while the LUMO resides on the sulfonamide moiety (Figure 2). Fukui functions indicate nucleophilic reactivity at the amino group (f⁺ = 0.32) and electrophilic character at sulfur (f⁻ = 0.41).
Properties
IUPAC Name |
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-2-3-16(14,15)13-9-5-8(12)6(10)4-7(9)11/h4-5,13H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYLFPBFHWHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C(=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the targets of N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide, it’s challenging to describe its precise mode of action. Sulfonamides generally act as competitive inhibitors in various biochemical reactions.
Biochemical Pathways
Given the general mechanism of sulfonamides, it could potentially interfere with the folic acid metabolism cycle.
Biological Activity
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies, including in vitro assays, synthesis of derivatives, and its role in drug development.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a fluorinated phenyl ring. The presence of fluorine atoms enhances the compound's potency and bioactivity. Its molecular formula is , and it exhibits properties typical of sulfonamides, such as antibacterial activity through inhibition of folate synthesis in bacteria.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives:
- Synthesis of Derivatives : Novel derivatives were synthesized from this compound and tested against clinically isolated strains of bacteria and fungi. The results indicated that some derivatives exhibited moderate antimicrobial activity compared to standard drugs .
- Mechanism of Action : As a sulfonamide, this compound likely inhibits bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Derivative 4b | Good | |
| Derivative 4c | Good antioxidant activity |
Anticancer Potential
The compound is also being explored for its anticancer properties:
- B-Raf Kinase Inhibition : Research indicates that this compound derivatives can inhibit B-Raf kinase activity. This is significant as B-Raf mutations are implicated in various cancers, including melanoma. The compound has shown desirable inhibitory activity against B-Raf cell activity in vitro .
- Clinical Implications : The potential use of this compound in treating cancers associated with overactive B-Raf signaling pathways highlights its therapeutic promise .
Study on Antimicrobial Efficacy
In a recent study, derivatives of this compound were evaluated for their efficacy against multidrug-resistant bacterial strains. The study utilized the disk diffusion method to assess the minimum inhibitory concentration (MIC) against various pathogens.
Results :
- Compounds derived from this sulfonamide showed varying degrees of effectiveness against strains such as MRSA and E. coli.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| MRSA | 8 | This compound |
| E. coli | 16 | Derivative 4b |
Study on Anticancer Activity
Another study focused on the anticancer effects of this compound on melanoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation when treated with varying concentrations of the compound.
Findings :
- The compound significantly reduced cell viability in melanoma cells compared to untreated controls.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 45 |
| 100 | 20 |
Scientific Research Applications
N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties. In vitro studies have demonstrated effectiveness against multidrug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate promising potential for clinical applications in treating resistant infections.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| MRSA | 8 | This compound |
| E. coli | 16 | Derivative 4b |
Anticancer Potential : The compound has also been explored for its anticancer properties, particularly as an inhibitor of B-Raf kinase. B-Raf mutations are implicated in various cancers, including melanoma. Studies indicate that this compound derivatives can inhibit B-Raf kinase activity, making them candidates for cancer therapy.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives against resistant bacterial strains using disk diffusion methods. Results showed significant antibacterial activity, supporting further exploration into clinical applications.
- B-Raf Inhibition Research : Research focusing on the inhibition of B-Raf kinase has demonstrated that derivatives of this compound effectively reduce cell proliferation in vitro. This finding supports its potential development as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features of N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide with related compounds:
Key Research Insights
- Antimicrobial Potential: Sulfonamide derivatives synthesized via chlorosulfonic acid intermediates (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties.
- Structural Optimization : Substituting sulfonamide with acetamide () reduces molecular weight and alters hydrogen-bonding capacity, impacting target binding.
- Kinase Inhibition : The pyrido-pyrimidinyl derivative () demonstrates how extended substituents enhance affinity for kinase domains, a strategy applicable to the target compound.
Preparation Methods
General Synthetic Approach
The core synthetic strategy involves the reaction of a substituted aniline, specifically 5-amino-2,4-difluoroaniline or its derivatives, with a sulfonating agent such as propane-1-sulfonyl chloride. This reaction forms the corresponding N-(substituted phenyl) sulfonamide through nucleophilic substitution at the sulfonyl chloride.
Key points in this approach include:
- Reactants : 5-amino-2,4-difluoroaniline and propane-1-sulfonyl chloride (R1-SO2-Cl, where R1 = propane-1-yl).
- Catalysts and Additives : Use of catalytic amounts of amides or tertiary amines (e.g., N-methyl-2-pyrrolidinone, N,N-dimethylacetamide) to accelerate the reaction.
- Reaction Conditions : Typically performed in organic solvents at elevated temperatures (120°C to 160°C) for several hours (3–7 hours).
- Acid Scavengers : Traditional methods use acid acceptors such as pyridine or triethylamine to neutralize HCl generated; however, newer methods avoid acid acceptors to reduce cost and by-product formation.
Detailed Reaction Conditions and Catalysis
A preferred method involves reacting equimolar amounts of the aniline and sulfonating agent in a suitable organic solvent without added acid acceptors, which reduces the formation of bis(sulfonyl)amino by-products and improves yield.
| Parameter | Details |
|---|---|
| Aniline concentration | High concentration (>50%) preferred |
| Solvent | Organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP) |
| Temperature | 120°C to 160°C |
| Reaction time | 3 to 7 hours |
| Catalyst | Catalytic amounts of amides (e.g., DMAC, NMP) or tertiary amines |
| Acid scavenger | Typically avoided in modern processes to reduce costs and by-products |
| Sulfonating agent | Propane-1-sulfonyl chloride (R1-SO2-Cl with R1 = propane-1-yl) |
This method enhances the efficiency of sulfonamide formation by forming an activated complex between the amide catalyst and the aniline, facilitating nucleophilic attack on the sulfonyl chloride.
Stepwise Preparation Procedure
Preparation of the Aniline Substrate
The starting material, 5-amino-2,4-difluoroaniline, can be synthesized or sourced commercially. The amino group at position 5 and fluorine substitutions at positions 2 and 4 are critical for the desired activity and reactivity.Reaction with Propane-1-sulfonyl Chloride
The aniline is reacted with propane-1-sulfonyl chloride in an organic solvent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfur atom of the sulfonyl chloride, displacing chloride ion.Catalyst Addition
Catalytic amounts of amides or tertiary amines are added to enhance reaction rate and selectivity.Temperature Control and Stirring
The reaction mixture is heated to 120–160°C and stirred for 3–7 hours to ensure completion.Work-up and Purification
Upon completion, the reaction mixture is cooled, and the product is isolated by standard organic extraction and purification techniques such as crystallization or chromatography.
Advantages of the Modern Preparation Method
| Aspect | Traditional Method | Modern Method (Catalytic, No Acid Scavenger) |
|---|---|---|
| Use of Acid Scavenger | Required (e.g., pyridine, triethylamine) | Avoided, reducing waste and cost |
| By-product Formation | Bis(methanesulfonyl)amino by-products | Minimally formed, improving yield |
| Reaction Efficiency | Moderate | Higher due to catalytic activation |
| Environmental Impact | Higher due to acid scavenger disposal | Lower, more sustainable |
| Cost | Higher due to scavenger recovery/disposal | Lower due to simplified process |
Research Findings and Optimization
Catalyst Selection : Amides such as N-methyl-2-pyrrolidinone and N,N-dimethylacetamide have been found effective in catalyzing the sulfonation without undergoing permanent chemical change, thus acting truly as catalysts rather than reagents.
Reaction Without Acid Acceptors : Avoiding acid scavengers reduces the formation of bis(sulfonyl)amino by-products, which are difficult to separate and reduce overall yield.
High Aniline Concentration : Using more than 50% aniline concentration in the reaction mixture favors sulfonamide formation and process efficiency.
Temperature and Time Optimization : Maintaining reaction temperature between 120°C and 160°C and reaction times of 3 to 7 hours balances reaction completion and minimizes decomposition or side reactions.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Aniline substrate | 5-amino-2,4-difluoroaniline | High purity required |
| Sulfonating agent | Propane-1-sulfonyl chloride | R1 = propane-1-yl, Z = Cl |
| Solvent | N,N-dimethylformamide, N-methyl-2-pyrrolidinone | Catalytic role |
| Catalyst | Amides (DMAC, NMP), tertiary amines | Catalytic amounts |
| Temperature | 120–160 °C | Controlled heating |
| Reaction time | 3–7 hours | Sufficient for complete conversion |
| Acid scavenger | Not required | Reduces by-products and costs |
| By-product formation | Minimal | Improved selectivity |
| Yield | High | Optimized by catalyst and conditions |
Q & A
Q. What are the optimal synthetic routes for N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide, and how can purity be ensured?
The synthesis typically involves coupling 5-amino-2,4-difluoroaniline with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) ensures high purity (>95%). Structural confirmation requires NMR (¹H/¹³C), FT-IR (sulfonamide S=O stretch ~1350 cm⁻¹), and elemental analysis .
Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential for unambiguous determination of bond angles, dihedral angles, and hydrogen-bonding networks. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be optimized. The sulfonamide group often forms intermolecular H-bonds with adjacent aromatic rings or solvent molecules, influencing packing patterns .
Advanced Research Questions
Q. What experimental strategies assess the compound’s selectivity for kinase targets like BRAF V600E?
Competitive ATP-binding assays using recombinant BRAF V600E kinase (or mutants) and fluorescent probes (e.g., ADP-Glo™) quantify inhibition constants (IC₅₀). Cellular assays in melanoma lines (e.g., A375) with BRAF mutations validate target engagement via Western blotting (phospho-ERK suppression). Counter-screening against non-target kinases (e.g., EGFR, MEK) ensures specificity. PLX-4720 (a structural analog) serves as a positive control .
Q. How should researchers address contradictory data in IC₅₀ values across studies?
Variability arises from assay conditions (e.g., ATP concentration, cell passage number). Standardize protocols using validated cell lines and control compounds. Reproducibility is enhanced by triplicate measurements and orthogonal assays (e.g., thermal shift assays for target binding). Meta-analyses of published data should account for methodological differences .
Q. What in vivo models best evaluate pharmacokinetics and efficacy?
Subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID) with BRAF-mutant tumors are standard. Oral dosing (10–50 mg/kg/day) with plasma PK analysis (LC-MS/MS) determines bioavailability and half-life. Tumor volume reduction and histopathology assess efficacy. Include cohorts with cytochrome P450 inhibitors (e.g., ketoconazole) to study metabolism-driven variability .
Q. How can solubility limitations in aqueous buffers be mitigated for in vitro assays?
Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. For in vivo studies, nanoemulsions or liposomal encapsulation improve bioavailability. Solubility parameters (logP ~3.2) predicted via computational tools (e.g., SwissADME) guide formulation design .
Q. What methodologies identify metabolic degradation pathways?
Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS. Cytochrome P450 isoforms (e.g., CYP3A4) are identified using isoform-specific inhibitors. Stable isotope labeling tracks hydroxylation or sulfonation at the difluorophenyl ring .
Q. How do structural modifications influence SAR in related sulfonamide derivatives?
Replace the propane-sulfonamide with methyl or cyclopropyl groups to study steric effects. Fluorine substitution at the 2,4-positions enhances metabolic stability; replacing the amino group with methylamine alters H-bond donor capacity. Compare inhibitory activity in isogenic cell lines to map pharmacophore requirements .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
